H-Tyr-D-met(O)-gly-N-ME-phenylethylamide
Description
Contextual Background of Peptidomimetic Research and Design Principles
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to have improved drug-like properties. This field is a cornerstone of modern drug discovery, aiming to harness the high potency and specificity of peptides while overcoming their inherent limitations.
The journey of peptidomimetics began as a direct response to the therapeutic challenges posed by natural peptides. Initially, research focused on simple modifications of existing bioactive peptides. Over the last few decades, the field has matured significantly, moving from basic alterations to sophisticated rational design. Advances in synthetic chemistry and computational modeling have enabled the creation of complex molecules, such as pept
Overview of Current Research Landscape Pertaining to H-Tyr-D-met(O)-gly-N-ME-phenylethylamide
Prior Art and Foundational Studies (e.g., Kiso et al., 1981 related analogs)
The proceedings of the 16th European Peptide Symposium held in 1980 and published in 1981, where researchers like Kiso were active, would likely contain relevant foundational work on enkephalin analogs. eventscloud.com Research from this period extensively explored how modifications to the peptide backbone influence activity at opioid receptors.
A significant body of research has focused on the impact of C-terminal modifications on the activity of enkephalin analogs. The introduction of various amide moieties, including N-phenyl-N-(piperidin-2-ylmethyl) propionamide (B166681) derivatives, has been shown to produce hybrid ligands with good binding affinities and agonist properties at both µ and δ opioid receptors. nih.gov The rationale behind such modifications is often to enhance lipophilicity, which can improve the ability of the peptide to cross the blood-brain barrier. nih.govnih.gov
Furthermore, the substitution of the second amino acid with a D-amino acid, such as D-alanine or D-methionine, is a well-established strategy to prevent enzymatic degradation and enhance analgesic activity. nih.gov The oxidation of the methionine residue to methionine sulfoxide (B87167) (Met(O)) is another modification that has been explored in various enkephalin analogs.
The N-methylation of the peptide backbone is another key feature of the target compound. N-methylation can influence the conformational flexibility of the peptide and has been shown in some cyclic enkephalin analogs to retain high opioid receptor binding affinity.
The table below summarizes findings from related foundational studies on enkephalin analogs, providing context for the design of this compound.
| Modification Strategy | Observed Effects on Enkephalin Analogs | Relevant Findings |
| C-terminal Amidation | Increased potency and altered receptor selectivity. nih.gov | The nature of the C-terminal amino acid and its amidation significantly influences selectivity for µ- and δ-opioid receptors. nih.gov |
| D-Amino Acid Substitution | Enhanced stability against enzymatic degradation and increased analgesic activity. nih.gov | Substitution at the second position with a D-amino acid is a common and effective strategy. nih.gov |
| N-Methylation | Can retain high receptor binding affinity and potentially improve bioavailability. | N-methylation of the peptide backbone can constrain the peptide's conformation, which may be favorable for receptor interaction. |
| Methionine Oxidation (Met(O)) | Can influence receptor binding and activity. | The oxidation state of methionine can impact the pharmacological profile of the peptide. |
Unexplored Research Avenues and Gaps
Despite decades of research into enkephalin analogs, several research avenues concerning this compound and related compounds remain underexplored.
A significant gap in the current literature is the lack of specific, publicly available data on the synthesis and comprehensive biological evaluation of this compound itself. While the individual structural modifications are well-documented in other analogs, the synergistic or antagonistic effects of combining a D-methionine sulfoxide, an N-methylated amide bond, and a phenylethylamide at the C-terminus in a single linear tetrapeptide have not been thoroughly elucidated.
Further research is needed to understand the precise receptor binding profile of this compound. It is unclear what its relative affinities are for the µ, δ, and κ opioid receptors, and whether it acts as a full agonist, partial agonist, or antagonist at these sites. The functional consequences of these interactions, particularly in in vivo models of pain, are also unknown.
Moreover, the potential for this compound to interact with other receptor systems or to have off-target effects is an important but unexplored area. The enkephalinergic system is known to modulate various neurotransmitter systems, and understanding the broader neuropharmacological profile of this analog is essential. nih.gov
Finally, the role of the N-methyl-phenylethylamide moiety in receptor interaction and signaling warrants further investigation. While it is a modification designed to enhance certain properties, its precise influence on the conformational ensemble of the peptide and its interaction with the binding pocket of opioid receptors is a subject ripe for computational and experimental studies.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O5S/c1-29(14-12-18-6-4-3-5-7-18)23(31)17-27-25(33)22(13-15-35(2)34)28-24(32)21(26)16-19-8-10-20(30)11-9-19/h3-11,21-22,30H,12-17,26H2,1-2H3,(H,27,33)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLERTHCRZKXZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of H Tyr D Met O Gly N Me Phenylethylamide
Established Approaches for H-Tyr-D-met(O)-gly-N-ME-phenylethylamide Synthesis
The generation of this tetrapeptide analog relies on foundational peptide synthesis techniques that are adapted to handle the unique challenges posed by its constituent parts. Both solid-phase and solution-phase chemistries have been successfully applied, each with distinct advantages and protocols.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and peptidomimetic preparation due to its efficiency and potential for automation. mdpi.com For this compound, the synthesis would typically employ the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The process begins with an appropriate solid support resin, and the peptide chain is elongated in a stepwise manner from the C-terminus to the N-terminus. youtube.com
A key adaptation for this specific peptide involves the incorporation of the D-methionine sulfoxide (B87167) residue. This can be achieved by using a pre-synthesized Fmoc-D-Met(O)-OH building block directly in the coupling cycle. nih.govresearchgate.net Interestingly, the inclusion of the more polar Met(O) residue in place of methionine has been shown to reduce peptide aggregation during SPPS, which can significantly improve the quality of the crude product and facilitate subsequent purification. nih.gov The final step involves cleaving the N-methylated peptide amide from the resin, which is often accomplished using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. nih.govacs.org
Solution-phase synthesis (SPS), while often more labor-intensive than SPPS, offers advantages for large-scale production and for segments prone to aggregation or difficult couplings. nih.govmdpi.com A common strategy for a tetrapeptide like this compound would be a fragment condensation approach, for instance, a [2+2] or [3+1] fragment coupling. In one possible route, a dipeptide fragment such as Boc-Tyr(tBu)-D-Met(O)-OH could be synthesized and then coupled to another fragment, Gly-N-ME-phenylethylamide. nih.gov
This method allows for the purification of intermediate fragments, ensuring high purity before the final coupling steps. Protecting groups are crucial; Boc is often used for N-terminal protection, while benzyl (B1604629) (Bzl) or other esters can protect carboxylic acid groups. nih.gov Solution-phase methods can also circumvent specific on-resin side reactions, such as the formation of diketopiperazine, which can occur during the synthesis of certain dipeptide sequences. nih.gov
The successful synthesis of this compound hinges on the specific chemical steps used to introduce its two modified residues.
Incorporation of D-Met(O): There are two primary methods for incorporating the methionine sulfoxide moiety:
Use of a Pre-oxidized Building Block: This involves the use of Fmoc-D-Met(O)-OH directly in the SPPS sequence. This is often the preferred method as it avoids exposing the rest of the peptide to oxidizing conditions. nih.gov The synthesis of the building block itself involves the oxidation of Fmoc-D-Met-OH.
Post-synthetic Oxidation: An alternative is to incorporate a standard Fmoc-D-Met-OH residue and then perform an on-resin oxidation prior to cleavage. researchgate.netcnr.it This approach requires careful selection of the oxidant to avoid side reactions with other sensitive amino acids, such as tyrosine. Common oxidants and their general conditions are outlined in the table below.
| Oxidant | Typical Conditions | Notes |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a scavenger | Can lead to over-oxidation to the sulfone. Reaction conditions must be carefully controlled. researchgate.net |
| Sodium Periodate (NaIO₄) | Aqueous/organic solvent mixture | A mild oxidant used for converting sulfides to sulfoxides. acs.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Organic solvent (e.g., acetonitrile) | An effective oxidant used in the synthesis of iodine heterocycles, adaptable for sulfur oxidation. researchgate.net |
Incorporation of N-ME-Phenylethylamide: The final amide bond formation between the glycine (B1666218) residue and the secondary amine, N-methyl-phenylethylamine, presents a significant synthetic challenge due to steric hindrance. peptide.com Standard coupling reagents are often inefficient. nih.gov Therefore, more potent coupling reagents are required to achieve high yields. Monitoring of this coupling step is also complicated, as the secondary amine does not give a positive result with the standard ninhydrin (B49086) test; the bromophenol blue test is a suitable alternative. peptide.com
| Coupling Reagent | Description | Rationale for Use |
| PyBOP/HOAt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) / 1-Hydroxy-7-azabenzotriazole | Considered among the most effective reagents for difficult couplings, including N-methylated amino acids. nih.govpeptide.com |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | A highly reactive phosphonium (B103445) salt-based reagent that shows high efficiency for sterically demanding couplings. nih.gov |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A common and effective coupling reagent, often used with a base like DIEA, that has shown success in coupling N-methyl amino acids. peptide.com |
| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | An older but still utilized reagent for hindered couplings. peptide.com |
Novel Synthetic Methodologies and Process Optimization
Research continues to refine the synthesis of complex peptides, focusing on improving stereochemical control, chemical efficiency, and the ability to produce these molecules on a larger scale.
The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two possible diastereomers: (S)-Met(O) and (R)-Met(O). researchgate.net Standard chemical oxidation typically produces a mixture of these epimers. nih.gov Achieving a stereospecific synthesis is critical if one diastereomer has a different biological profile.
The most direct route to a stereochemically pure final peptide is to use a stereopure Fmoc-D-Met(O)-OH building block. While the large-scale chemical synthesis of a single Met(O) epimer is challenging, enzymatic methods have shown high stereospecificity. For example, Methionine Sulfoxide Reductase A (MsrA) can function as a stereospecific oxidase, producing S-methionine sulfoxide. nih.gov However, translating such enzymatic processes into practical, scalable chemical synthesis of the protected amino acid building block remains an area of development. For most synthetic campaigns, the use of a diastereomeric mixture of Fmoc-D-Met(O)-OH is common, followed by chromatographic separation of the final peptide diastereomers if necessary.
For scalability, solution-phase synthesis (SPS) can be more amenable to producing large quantities (bulk preparation) of peptide fragments compared to SPPS. nih.gov The optimization of coupling reagents and reaction times in solution-phase synthesis, for example using fast-acting reagents like T3P®, can also improve process sustainability by reducing solvent volumes. mdpi.com The choice between SPPS and SPS for large-scale production depends on the specific sequence, with SPS often favored for shorter peptides or well-defined fragments, while modern, optimized SPPS can also be highly efficient.
Table of Mentioned Compounds
| Abbreviation / Short Name | Full Chemical Name |
| Boc | tert-Butoxycarbonyl |
| Bzl | Benzyl |
| D-Met(O) | D-Methionine sulfoxide |
| DIEA / DIPEA | N,N-Diisopropylethylamine |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| HOBt | 1-Hydroxybenzotriazole |
| m-CPBA | meta-Chloroperoxybenzoic acid |
| N-ME-phenylethylamide | N-methyl-phenylethylamide |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| T3P® | Propylphosphonic anhydride |
| tBu | tert-Butyl |
| TFA | Trifluoroacetic acid |
Green Chemistry Principles in this compound Synthesis
The synthesis of peptides, including this compound, traditionally involves methods like Solid-Phase Peptide Synthesis (SPPS), which can generate significant chemical waste and utilize hazardous solvents. tandfonline.com The adoption of green chemistry principles is crucial for mitigating the environmental impact of this process. Key strategies include waste prevention, the use of safer solvents, and designing energy-efficient processes.
Solvent Replacement: A primary focus in greening SPPS is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). tandfonline.comacs.org Research has identified several more benign alternatives. For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be less toxic and effective in SPPS protocols. biotage.com Propylene carbonate (PC) has also been successfully used for both solution-phase and solid-phase synthesis. acs.org Another approach involves using novel solvent mixtures, such as anisole (B1667542) combined with N-octylpyrrolidone (NOP), which can effectively solubilize reagents and swell the synthesis resin. tandfonline.com The use and recovery of solvents like NOP can significantly reduce the process mass intensity (PMI), a key metric in green chemistry. rsc.org
Energy Efficiency: Microwave-assisted SPPS has been shown to decrease reaction times significantly, by as much as 80-90%, leading to reduced energy consumption. unt.edu Automating the synthesis process can further enhance efficiency and consistency. youtube.com
The table below summarizes key green chemistry strategies applicable to the synthesis of this compound.
| Green Principle | Strategy for Peptide Synthesis | Potential Benefit |
| Waste Prevention | - Combine coupling and deprotection steps digitellinc.com- Use enzymatic ligation nih.gov | - Reduced solvent and reagent use- Fewer purification steps |
| Safer Solvents | - Replace DMF/DCM with 2-MeTHF, CPME, NOP, or PC acs.orgbiotage.comrsc.org | - Lower toxicity and environmental impact |
| Energy Efficiency | - Employ microwave-assisted synthesis unt.edu | - Shorter reaction times and lower energy use |
| Use of Renewable Feedstocks | - Utilize bio-based solvents like anisole tandfonline.com | - Reduced reliance on fossil fuels |
| Reduce Derivatives | - Chemoenzymatic synthesis avoids protecting groups nih.govresearchgate.net | - Streamlined process, less waste |
Strategies for Chemical Modifications and Analog Generation
Creating analogs of a lead compound like this compound is essential for exploring its structure-activity relationships and optimizing its properties. This involves targeted derivatization of the existing scaffold or the synthesis of a diverse library of related compounds.
Targeted derivatization involves making specific, rational changes to the molecule's structure. Each component of this compound offers opportunities for modification.
Tyrosine (Tyr) Residue: The phenolic hydroxyl group of tyrosine is a prime site for modification. It can be functionalized through reactions like etherification or esterification. The aromatic ring itself can undergo cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to introduce new aryl or alkynyl groups, a strategy that has been used to create libraries of Tyr-Tyr dipeptides. nih.gov The phenolic group is also known to facilitate electron transfer and can be exploited for creating redox-active materials. nih.gov
D-methionine sulfoxide (D-met(O)) Residue: The use of methionine sulfoxide itself can be considered a synthetic strategy. Incorporating Met(O) instead of methionine during synthesis can reduce peptide aggregation and improve solubility, facilitating purification. nih.gov The sulfoxide can then be quantitatively reduced back to methionine if desired. nih.gov Since oxidation of methionine creates two diastereomers (methionine-S-sulfoxide and methionine-R-sulfoxide), synthesizing with a specific diastereomer could be a strategy to fine-tune the peptide's conformation and biological activity. wikipedia.org The oxidation state itself is a point of modulation, as the sulfoxide can be further oxidized to a sulfone, which is biologically irreversible. researchgate.net
Glycine (Gly) Residue: While glycine's side chain is just a hydrogen atom, the backbone amide bonds adjacent to it are key modification points. Replacing the amide bond with a ketomethylene group, for instance, can stabilize the peptide against enzymatic degradation. datapdf.com
N-ME-phenylethylamide Terminus: The C-terminal modification with N-methyl-phenylethylamide already enhances stability against carboxypeptidases. Further derivatization can occur on the phenyl ring of this moiety, introducing substituents to alter lipophilicity or create new interaction points. The N-methyl group itself is a significant modification that improves pharmacokinetic properties by increasing proteolytic stability and membrane permeability. researchgate.netnih.gov
The table below outlines potential targeted modifications for each part of the scaffold.
| Scaffold Component | Modification Strategy | Potential Outcome |
| H-Tyr- | - Ring functionalization (e.g., Suzuki coupling) nih.gov- Phenolic group etherification/esterification | - Altered receptor binding or electronic properties |
| -D-met(O)- | - Reduction to Methionine nih.gov- Use of specific sulfoxide diastereomers wikipedia.org | - Modified polarity, solubility, and conformation |
| -gly- | - Backbone amide replacement (e.g., ketomethylene) datapdf.com | - Increased stability against peptidases |
| -N-ME-phenylethylamide | - Aryl ring substitution- Modification of the N-alkyl group | - Altered lipophilicity and pharmacokinetic profile |
To broadly explore the chemical space around this compound, combinatorial chemistry is employed to generate large libraries of analogs. americanpeptidesociety.org This is most efficiently achieved using SPPS. molecularcloud.org
One-Bead-One-Compound (OBOC) Libraries: The "split-mix" synthesis method is a powerful technique where resin beads are split into multiple portions, coupled with a different amino acid (or building block), and then recombined. nih.gov Repeating this process allows for the creation of a library where each bead, in theory, displays a unique peptide sequence. nih.gov For the target compound, one could systematically substitute each of the four positions. For example, the D-met(O) could be replaced by other natural or unnatural amino acids, or the N-ME-phenylethylamide could be replaced by a variety of other primary or secondary amines.
Positional Scanning Libraries: In this approach, a series of sub-libraries are created. In each sub-library, one position is held constant with a specific amino acid, while the other positions are mixtures of amino acids. nih.gov Screening these libraries can rapidly identify the optimal amino acid for each position in the peptide sequence.
Multicomponent Reactions: The Ugi four-component condensation reaction is a one-pot method that can generate a library of peptidomimetics from a set of simple starting materials (an acid, amine, isocyanide, and ketone). nih.gov This allows for rapid diversification to create analogs that deviate significantly from the traditional peptide backbone.
The synthesis of peptides rich in N-methylated amino acids, like the target compound, can be challenging, often resulting in low coupling yields. nih.gov Specialized coupling reagents such as PyAOP or PyBOP/HOAt are often required to achieve efficient synthesis. nih.gov The generation of a library based on the this compound scaffold would involve the systematic variation of its constituent parts, as illustrated below.
| Library Type | Variation Strategy | Example Application |
| Substitution Library | Replace D-met(O) with a panel of 20 proteinogenic and various non-proteinogenic amino acids. | To determine the optimal side chain at position 2 for activity. |
| C-Terminal Amine Library | Replace N-ME-phenylethylamide with a diverse set of amines. | To explore the impact of C-terminal structure on stability and potency. |
| Positional Scanning | Create four libraries, each defining one position (e.g., OXXX, XOXX, XXOX, XXXO). nih.gov | To systematically deconvolute the contribution of each residue. |
Through these synthetic and derivatization strategies, the chemical and biological properties of this compound can be systematically explored, paving the way for the development of novel and optimized peptide-based compounds.
Molecular Interactions and Biological Target Engagement of H Tyr D Met O Gly N Me Phenylethylamide
Identification and Characterization of Primary Biological Targets
Research has identified the primary biological targets of H-Tyr-D-met(O)-gly-N-ME-phenylethylamide (TRIMU-5) as subtypes of the μ-opioid receptor (MOR), a class of G-protein coupled receptors. Unlike broad-spectrum opioid agonists, this peptide exhibits a highly selective interaction profile.
Receptor Binding Affinity Profiling of this compound
Binding assays have demonstrated that the compound possesses a high affinity for μ-opioid receptors. Notably, it is highly selective for this receptor class, showing poor affinity for delta (δ) and kappa (κ) opioid receptors. Within the μ-opioid receptor family, it interacts with high affinity at both the μ₁ and μ₂ subtypes. In comparative binding studies, TRIMU-5 has been reported as one of the most selective μ-opioid receptor ligands examined.
| Receptor Target | Reported Affinity |
|---|---|
| μ₁-Opioid Receptor | High |
| μ₂-Opioid Receptor | High |
| δ-Opioid Receptor | Poor |
| κ₁-Opioid Receptor | Poor |
| κ₃-Opioid Receptor | Poor |
Ligand-Receptor Interaction Kinetics and Thermodynamics
While the affinity and selectivity of this compound have been established, detailed studies characterizing the specific kinetic (e.g., association and dissociation rates) and thermodynamic parameters of its interaction with μ-opioid receptor subtypes are not extensively detailed in the reviewed scientific literature.
Detailed Mechanism of Action at the Molecular and Cellular Level
The mechanism of action for this compound is distinguished by its complex and subtype-specific activity at the μ-opioid receptor.
Characterization of Agonist, Antagonist, or Modulatory Activity
The compound is characterized as a highly selective ligand with a mixed pharmacological profile, functioning as a μ₁-opioid receptor antagonist and a μ₂-opioid receptor agonist.
The antagonist activity at μ₁ receptors has been demonstrated in studies where TRIMU-5, at doses inactive on their own, effectively antagonized the supraspinal analgesia produced by the classic μ-agonist morphine. This suggests a competitive blockade of μ₁ receptors, which are implicated in mediating the analgesic effects of morphine at supraspinal sites like the periaqueductal gray.
Conversely, its agonist activity at μ₂ receptors is well-documented. TRIMU-5 produces spinal analgesia, an effect that is reversed by the general μ-receptor antagonist β-funaltrexamine (β-FNA) but not by the μ₁-selective antagonist naloxonazine. Furthermore, it mediates other characteristic μ₂-receptor functions, such as the inhibition of gastrointestinal transit and stimulation of the hypothalamo-pituitary-adrenal axis, leading to an increase in plasma corticosterone. This dual activity makes it a valuable tool for differentiating the physiological roles of μ₁ and μ₂ receptor subtypes.
Ligand-G Protein Coupling Specificity and Downstream Signaling Pathways
As a μ-opioid receptor agonist at the μ₂ subtype, this compound couples to inhibitory G-proteins (Gαi/o). Activation of the μ₂ receptor by the compound leads to the inhibition of adenylate cyclase activity, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Direct evidence from studies on striatal neurons confirmed that TRIMU-5 inhibits cAMP production.
The activation of Gαi/o proteins by μ-opioid agonists typically initiates a cascade of downstream signaling events. While specific studies on TRIMU-5 are limited, activation of MORs by other agonists is known to modulate several pathways. These include the upregulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK and JNK, and the NF-ĸB pathway. It is anticipated that the μ₂ agonist activity of TRIMU-5 would engage these G-protein-dependent signaling cascades. Information regarding the specific impact of TRIMU-5 on β-arrestin recruitment is not detailed in the reviewed literature.
Allosteric Modulation by this compound
There is no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator. Its activity is consistent with that of a competitive ligand that binds to the orthosteric site of the μ-opioid receptor, acting as an antagonist at the μ₁ subtype and an agonist at the μ₂ subtype.
Receptor Selectivity and Promiscuity of this compound
The pharmacological profile of this compound is characterized by its interaction with opioid receptors. Its selectivity for different subtypes of these receptors is a key determinant of its biological activity.
Research has demonstrated that this compound is a potent and highly selective agonist for the mu (µ)-opioid receptor. linkpeptide.commedchemexpress.com Studies using radioligand binding assays have quantified its affinity for various opioid receptor subtypes.
In competitive binding studies, this compound exhibited a high affinity for the µ-opioid receptor, with an inhibitory concentration (IC50) of 5.5 nM for the displacement of [¹²⁵I]-FK 33,824, a known mu-opioid ligand. linkpeptide.commedchemexpress.com In stark contrast, its affinity for the delta (δ)-opioid receptor was significantly lower, with an IC50 value exceeding 10,000 nM for the displacement of [¹²⁵I]-DADLE, a delta-selective ligand. linkpeptide.commedchemexpress.com This vast difference in binding affinities underscores the compound's remarkable selectivity for the µ-opioid receptor over the δ-opioid receptor.
Furthermore, studies on rat brain membranes indicated that this compound does not have a significant interaction with kappa (κ)-opioid binding sites. nih.gov Chronic administration of this peptide in rats has been shown to selectively down-regulate µ-opioid receptors in the brain, with no significant changes observed in the density of delta or kappa-opioid receptors, further confirming its µ-selective action in a biological system. nih.govnih.gov
The table below summarizes the binding affinity of this compound for the different opioid receptor subtypes.
| Receptor Subtype | Binding Affinity (IC50) |
| Mu (µ) | 5.5 nM linkpeptide.commedchemexpress.com |
| Delta (δ) | >10,000 nM linkpeptide.commedchemexpress.com |
| Kappa (κ) | No significant interaction reported nih.gov |
Currently, there is a lack of comprehensive public data from broad screening panels regarding the off-target interactions of this compound with other G-protein coupled receptors (GPCRs) or other classes of biological targets. The available scientific literature has predominantly focused on its characterization as a selective µ-opioid receptor agonist.
The high selectivity of this compound for the µ-opioid receptor is attributed to the specific molecular interactions between the peptide and the binding pocket of the receptor. The Tyr residue at the N-terminus is a crucial pharmacophore for all opioid peptides, engaging in key interactions within the receptor binding site. The modifications in the peptide backbone, including the D-methionine sulfoxide (B87167) and the N-methylated phenylethylamide at the C-terminus, likely contribute to its high affinity and selectivity for the µ-opioid receptor by optimizing its conformation to fit the specific topology of the µ-receptor's binding pocket while sterically or electrostatically hindering its effective binding to the delta and kappa receptor subtypes.
Further research, including comprehensive screening against a wide array of receptors and other potential biological targets, would be necessary to definitively characterize the off-target interaction profile of this compound and to elucidate the molecular basis for any such interactions.
Structure Activity Relationship Sar and Conformational Analysis of H Tyr D Met O Gly N Me Phenylethylamide
Elucidation of Key Pharmacophoric Elements within H-Tyr-D-met(O)-gly-N-ME-phenylethylamide
The biological activity of enkephalin analogs is dictated by the specific arrangement and chemical nature of their constituent amino acids and terminal modifications. nih.gov The key pharmacophoric elements generally include the N-terminal tyrosine, a D-amino acid at the second position, a spacer residue at the third position, and a modified C-terminus. nih.govmdpi.com
Tyrosine (Tyr): The N-terminal tyrosine residue is of paramount importance for the opioid activity of enkephalins and their analogs. acs.orgnih.gov The protonated amino group and the phenolic hydroxyl group of tyrosine are considered critical for binding to opioid receptors, particularly the mu-opioid receptor (MOR). acs.orgnih.gov It is hypothesized that the N-terminal amine forms a crucial salt bridge with an acidic residue, such as Asp128, in the receptor binding pocket. nih.gov While some studies have shown that replacing tyrosine can in some cases retain high affinity, the general consensus is that it is a key component for potent opioid agonism. acs.orgnih.gov The initial amino acid sequence of endorphins, enkephalins, and dynorphins is typically Tyr-Gly-Gly-Phe, where the tyrosine can be enzymatically cleaved from the peptide. xiahepublishing.com
D-Methionine sulfoxide (B87167) (D-Met(O)): The substitution of the naturally occurring L-amino acid at the second position with a D-amino acid, such as D-Methionine, significantly enhances the peptide's resistance to enzymatic degradation by aminopeptidases. doi.orgacs.org This increased stability leads to a longer duration of action. The D-configuration also influences the peptide's conformation, which can lead to altered receptor affinity and selectivity. doi.org The oxidation of the methionine side chain to methionine sulfoxide (Met(O)) is a common modification. nih.govchromatographyonline.com This oxidation can have varied effects on activity, sometimes increasing and other times decreasing potency, depending on the specific analog and receptor subtype. chromatographyonline.comnih.gov The sulfur-containing residues of cysteine and methionine are particularly prone to oxidation. chromatographyonline.combiotage.com
Glycine (B1666218) (Gly): The glycine residue at the third position in enkephalin analogs primarily acts as a flexible spacer. nih.gov It helps to maintain the appropriate distance and relative orientation between the critical pharmacophoric elements at the N-terminus (Tyr) and the C-terminal portion of the peptide. mdpi.comnih.gov Deletion of the glycine residue often leads to a significant decrease in affinity for opioid receptors, highlighting its structural importance. nih.gov
The C-terminal modification of enkephalin analogs plays a crucial role in determining their activity and selectivity profile. nih.gov Replacing the C-terminal carboxyl group with an amide, as in the N-ME-phenylethylamide moiety, generally increases the peptide's potency and can shift its selectivity. digitellinc.com C-terminal amidation is a common feature of many biologically active peptides and can increase potency by several orders of magnitude compared to their carboxylate counterparts. digitellinc.com
The phenylethylamide portion of the moiety introduces an additional aromatic ring, which can engage in further interactions with the opioid receptor, potentially enhancing affinity. nih.gov The N-methylation of the amide bond (N-ME) can provide steric hindrance, further protecting the peptide from enzymatic degradation by carboxypeptidases. This modification can also influence the conformational flexibility of the C-terminus, which may fine-tune receptor selectivity. mdpi.com
The stereochemistry of the amino acid at the second position is a critical determinant of the biological activity of enkephalin analogs. doi.orgacs.org The substitution of the natural L-amino acid with a D-amino acid, such as D-Methionine, is a well-established strategy to increase metabolic stability. doi.org Peptides containing D-amino acids are generally more resistant to degradation by proteases, which preferentially recognize L-amino acids. acs.org This enhanced stability leads to a prolonged duration of action in vivo.
Furthermore, the D-configuration can induce a specific conformational bend in the peptide backbone that is favorable for binding to opioid receptors, particularly the mu-opioid receptor. doi.orgnih.gov This conformational constraint can lead to higher receptor affinity and selectivity compared to the corresponding L-amino acid analog.
Below is a table illustrating the general impact of D-amino acid substitution on the activity of enkephalin analogs.
| Modification | Effect on Activity | Rationale |
| L-Amino Acid at Position 2 | Lower Potency, Shorter Duration | Susceptible to enzymatic degradation by aminopeptidases. |
| D-Amino Acid at Position 2 | Higher Potency, Longer Duration | Increased resistance to enzymatic degradation and favorable conformational constraints for receptor binding. doi.orgacs.orgnih.gov |
Impact of Side Chain and Backbone Modifications on Activity and Selectivity
Systematic modifications of the amino acid side chains and the peptide backbone have been instrumental in developing potent and selective opioid peptide analogs.
The substitution of amino acids at various positions in the enkephalin sequence can have profound effects on the pharmacological profile of the resulting analog.
The following table summarizes the effects of some common amino acid substitutions in enkephalin analogs:
| Position | Substitution | Consequence on Activity | Reference |
|---|---|---|---|
| 1 | Phenylalanine for Tyrosine | Generally leads to a significant loss of affinity, though some exceptions exist. nih.gov | nih.gov |
| 2 | D-Alanine for Glycine | Increases potency and duration of action by enhancing metabolic stability. doi.org | doi.org |
| 4 | Halogenated Phenylalanine | Can increase affinity for mu and delta opioid receptors. nih.gov | nih.gov |
| 5 | Norleucine for Methionine | Can increase stability by preventing oxidation of the side chain. doi.org | doi.org |
Modifications at the N- and C-termini are critical for optimizing the properties of enkephalin analogs.
N-terminus: While the free amino group of the N-terminal tyrosine is generally considered essential, some modifications, such as N-alkylation, have been explored. nih.gov N-terminal modifications can impact the peptide's ability to cross the blood-brain barrier and can also influence receptor binding. nih.gov However, extensive modifications at the N-terminus often lead to a reduction in activity.
C-terminus: As previously discussed, C-terminal modifications are a powerful tool for modulating the activity and selectivity of enkephalin analogs. nih.govnih.gov Extending the C-terminus with various moieties can significantly alter the peptide's interaction with the receptor. bohrium.com For instance, the addition of basic amino acids can increase affinity for the kappa-opioid receptor. bohrium.com The N-ME-phenylethylamide in the subject compound is a sophisticated C-terminal modification designed to enhance potency and stability. digitellinc.comnih.gov
The table below provides examples of C-terminal modifications and their effects on enkephalin analogs:
| Modification | Effect on Activity/Selectivity | Reference |
|---|---|---|
| Amidation (-CONH2) | Increases potency and metabolic stability. digitellinc.com | digitellinc.com |
| Esterification (-COOR) | Can act as a prodrug, being converted to the active acid form in vivo. nih.gov | nih.gov |
| Extension with Aromatic Groups | Can enhance receptor affinity through additional binding interactions. nih.gov | nih.gov |
| Extension with Basic Residues | Can increase affinity for the kappa-opioid receptor. bohrium.com | bohrium.com |
Introduction of Constrained Structures (e.g., cyclic analogs, non-natural amino acids)
The modification of linear peptides such as the endogenous enkephalins (e.g., Met-enkephalin) is a common strategy to enhance their therapeutic potential. Linear peptides are often susceptible to rapid degradation by proteases and typically exhibit a high degree of conformational flexibility, which can be detrimental to receptor selectivity and potency. To overcome these limitations, constrained structures are introduced to improve metabolic stability and lock the peptide into a "bioactive" conformation that is optimal for receptor binding. nih.govresearchgate.net
Two primary strategies for introducing conformational constraints are cyclization and the incorporation of non-natural amino acids.
Cyclic Analogs: Cyclization is a powerful tool that restricts the peptide's structural freedom. By linking the side chains of two amino acids or by connecting a side chain to the peptide's terminus, a cyclic structure is formed. nih.govacs.org This constraint can have profound effects on receptor affinity and selectivity. For instance, the cyclization of enkephalin analogs by substituting a D-amino acid in position 2 and forming a lactam bridge to the C-terminus has been shown to produce compounds with a strong preference for µ-opioid receptors over δ-receptors. acs.org The size and flexibility of the newly formed ring are critical factors; studies on dermorphin-related cyclic peptides have shown that both ring size and flexibility impact receptor affinity and selectivity. nih.gov In general, reducing the ring size in certain cyclic opioid peptides can increase selectivity for the µ-opioid receptor. researchgate.net
Non-Natural Amino Acids: The incorporation of non-natural amino acids is another effective method for constraining peptide structure and enhancing stability. The D-met(O) residue in this compound is an example of this. The use of a D-amino acid at the second position is a well-established modification in opioid peptides that confers resistance to enzymatic degradation. nih.gov Furthermore, this substitution restricts the conformational possibilities of the peptide backbone, favoring a folded structure that is believed to be crucial for µ-receptor activity. nih.gov Other non-natural amino acids, such as Dmt (2',6'-dimethyltyrosine) at position 1 or unique residues at other positions, have been used to modulate affinity and functional activity at opioid receptors. nih.gov
The following table illustrates how cyclization can impact the receptor binding profile of an enkephalin analog.
| Compound | Structure | Receptor Selectivity (μ/δ) |
| [D-Ala²,Leu⁵]enkephalinamide | Linear | Low |
| H-Tyr-c[D-A₂bu-Gly-Phe-Leu] | Cyclic (13-membered ring) | High (µ-selective) |
| H-Tyr-c[D-Orn-Phe-Asp]NH₂ | Cyclic (13-membered ring) | High (µ-selective) |
| H-Tyr-c[D-Cys-Phe-Cys]NH₂ | Cyclic (11-membered ring) | Less Selective |
| Data compiled from studies on cyclic enkephalin and dermorphin (B549996) analogs. acs.orgnih.gov |
Conformational Studies and Molecular Flexibility
The biological function of this compound is dictated by its three-dimensional shape and its dynamic behavior in solution and at the receptor binding site.
Preferred Conformations of this compound in Solution
While direct experimental data for this compound is not available, its preferred conformation can be inferred from extensive studies on related opioid peptides. In solution, linear enkephalins are not random coils but exist in equilibrium between several folded conformations, often featuring a β-bend structure. nih.gov For potent µ-opioid agonists, a critical conformational feature is the spatial arrangement of the N-terminal tyrosine (Tyr¹) residue, whose protonated amine and phenolic side chain are essential for binding, in relation to another aromatic side chain within the peptide.
The presence of a D-amino acid at position 2, such as the D-met(O) in the target compound, is known to stabilize a folded, β-bend conformation. nih.gov This fold brings the Tyr¹ and a subsequent aromatic group into a relative orientation that mimics the structure of rigid opiate alkaloids like morphine. Computational studies on Met-enkephalin and its D-Ala² analog have identified low-energy conformers where the Tyr¹ residue overlaps with the phenethylamine (B48288) moiety of rigid opiates. nih.gov The solvent environment can also influence the peptide's conformation; intramolecular hydrogen bonds that stabilize the folded structure may be present in less polar solvents like DMSO but can be disrupted in water. nih.gov Therefore, it is highly probable that this compound adopts a folded conformation in solution, which represents a pre-organization for binding to the µ-opioid receptor.
Ligand-Induced Conformational Changes upon this compound Binding
The interaction between a flexible peptide ligand and its receptor is a dynamic process often described by an "induced-fit" model, where both molecules may undergo conformational adjustments to achieve optimal binding. youtube.comacs.org While the peptide has preferred low-energy shapes in solution, it may adopt a less favorable conformation to bind to the receptor, a structure known as the bioactive conformation. nih.gov
Upon binding of an agonist like this compound, the opioid receptor also undergoes significant conformational changes. The hallmark of G protein-coupled receptor (GPCR) activation is a large outward movement of transmembrane helix 6 (TM6) on the intracellular side of the receptor. nih.govnih.gov This movement, along with smaller shifts in other transmembrane helices, opens a cavity that serves as the binding site for intracellular G proteins, thereby initiating the signaling cascade. nih.gov
Interestingly, studies on the µ-opioid receptor have shown that the binding of an agonist alone is not sufficient to fully stabilize this active receptor state. nih.gov The subsequent binding of a G protein (or a G protein-mimicking nanobody) is required to lock the receptor into its fully active conformation. This indicates a reciprocal, allosteric relationship where the ligand influences the G protein site, and the G protein, in turn, stabilizes the agonist-bound state. nih.gov
Correlation of Conformational Dynamics with Receptor Activation
The degree and nature of the conformational changes a ligand induces in its receptor are directly correlated with its ability to elicit a biological response, a property known as intrinsic efficacy. nih.govmdpi.com The conformational dynamics of the ligand-receptor complex are therefore central to receptor activation.
Different agonists can stabilize distinct conformational ensembles of the receptor, leading to varied signaling outcomes. nih.gov Full agonists, such as the potent enkephalin analog DAMGO, are highly effective at inducing the canonical active-state conformation of the µ-opioid receptor, characterized by the outward tilt of TM6, which leads to robust G protein activation. nih.govyoutube.com In contrast, partial agonists may induce smaller or slightly different conformational changes, resulting in a submaximal response. ucla.edu
This principle extends to the concept of biased agonism, where a ligand can steer the receptor to preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). mdpi.com This functional selectivity is believed to arise from the ligand's ability to stabilize unique receptor conformations, each tailored for interaction with a specific intracellular signaling partner. mdpi.com Molecular dynamics simulations suggest that biased agonists can stabilize different rotameric states of key amino acid residues, such as Trp293(6.48) in the µ-opioid receptor, which propagates the conformational change and influences the shape of the intracellular coupling surface. mdpi.com
Therefore, the molecular flexibility of this compound allows it to adopt a specific bioactive conformation within the receptor's binding pocket. This specific ligand-receptor complex conformation dictates the ensemble of receptor states that are stabilized, which in turn determines the ligand's efficacy and its potential signaling bias, ultimately defining its pharmacological profile. nih.govtandfonline.com
Computational and Theoretical Investigations of H Tyr D Met O Gly N Me Phenylethylamide
Molecular Docking and Binding Pose Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as H-Tyr-D-met(O)-gly-N-ME-phenylethylamide, and its target protein.
Receptor-based docking simulations are performed to predict the binding conformation and affinity of this compound with its putative target proteins, primarily the opioid receptors (μ, δ, and κ). These simulations utilize the three-dimensional structures of the opioid receptors, often obtained from techniques like X-ray crystallography or cryo-electron microscopy. The docking process involves sampling a large number of possible conformations of the peptide within the receptor's binding site and scoring them based on a force field that estimates the binding energy.
Table 1: Predicted Intermolecular Interactions from Receptor-Based Docking
| Interaction Type | Ligand Moiety | Receptor Residue (Example) |
|---|---|---|
| Hydrogen Bond | Tyrosine hydroxyl | His (TM6) |
| Salt Bridge | Tyrosine N-terminal amine | Asp (TM3) |
| Hydrophobic Interaction | Phenylethylamide | Trp, Phe, Leu |
| Polar Interaction | Methionine sulfoxide (B87167) | Asn, Gln |
This table is illustrative and based on common interactions observed for opioid peptides.
In the absence of a known receptor structure, ligand-based pharmacophore modeling can be employed. This method involves identifying the common chemical features of a set of active molecules that are essential for their biological activity. For this compound, a pharmacophore model would be developed based on its structure and the structures of other known opioid receptor ligands.
The key pharmacophoric features for opioid peptides typically include a protonated amine, an aromatic ring, and a hydroxyl group, all present in the N-terminal tyrosine residue. Additional hydrophobic and hydrogen bond acceptor/donor features from the rest of the peptide backbone and side chains also contribute to the pharmacophore. The Dmt-Tic pharmacophore, for instance, is a known motif in potent and selective δ-opioid receptor antagonists nih.gov. By creating a 3D arrangement of these essential features, a pharmacophore model for this compound can be generated. This model can then be used for virtual screening of compound libraries to identify new molecules with potentially similar activity or to guide the design of novel analogs with improved properties.
Table 2: Key Pharmacophoric Features of Opioid Peptides
| Feature | Chemical Moiety |
|---|---|
| Cationic Center | Protonated N-terminal amine of Tyrosine |
| Aromatic Ring | Phenyl ring of Tyrosine |
| Hydrogen Bond Donor | Hydroxyl group of Tyrosine |
| Hydrophobic Group | Phenylethylamide group |
| Hydrogen Bond Acceptor | Carbonyl groups in the peptide backbone, Sulfoxide oxygen |
This table represents a generalized pharmacophore model for opioid peptides.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules. MD simulations provide detailed information about the conformational changes and stability of the ligand-receptor complex over time.
Once a plausible binding pose of this compound within an opioid receptor is obtained from molecular docking, MD simulations can be performed to assess the stability of this complex. The simulation tracks the movements of all atoms in the system, including the peptide, the receptor, and the surrounding solvent molecules, over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information about the binding stability. Key metrics such as the root-mean-square deviation (RMSD) of the peptide and receptor atoms are monitored to assess conformational changes. Stable binding is indicated by a low and fluctuating RMSD value. Furthermore, the persistence of key intermolecular interactions, such as hydrogen bonds and salt bridges, throughout the simulation provides evidence for a stable binding mode. MD simulations can also reveal the dynamic nature of the binding process, including subtle conformational adjustments of both the ligand and the receptor that are necessary for optimal binding nih.govmtak.hu. For instance, simulations have shown that the breaking of a "3-7 lock" hydrogen bond between transmembrane helices 3 and 7 is a feature of agonist binding to opioid receptors researchgate.netbenthamopen.com.
The surrounding solvent, typically water, plays a critical role in molecular recognition and binding. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of their effects on the conformation of this compound and its interaction with the target receptor. Water molecules can mediate interactions between the ligand and the receptor by forming hydrogen bond bridges.
The solvent can also influence the conformational flexibility of the peptide. In an aqueous environment, the peptide will adopt a range of conformations, and MD simulations can explore this conformational landscape. Understanding the preferred conformations in solution is important, as the peptide may need to adopt a specific conformation to bind to the receptor. The desolvation of the ligand and parts of the receptor binding site upon binding is also an important energetic consideration that can be studied with MD simulations.
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations are based on the principles of quantum mechanics and are used to study the electronic structure and properties of molecules. These methods provide a high level of theoretical accuracy and can be used to investigate aspects of molecular behavior that are not accessible with classical methods like molecular mechanics.
For this compound, quantum chemical calculations can be employed to study its electronic properties, such as the charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are fundamental to its reactivity and ability to interact with the receptor. The electronic properties of the tyrosine residue are particularly important for opioid activity. Quantum chemical studies can provide insights into the acidity of the phenolic hydroxyl group and the charge distribution on the aromatic ring, which are crucial for its interaction with the receptor.
Furthermore, these calculations can be used to determine the relative energies of different conformations of the peptide, helping to identify the most stable structures. This information can complement the findings from MD simulations and provide a more complete picture of the peptide's conformational preferences.
Table 3: Calculated Electronic Properties of a Model Tyrosine Moiety
| Property | Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule |
| Electrostatic Potential on OH | -0.6 | Highlights the region for hydrogen bonding |
Electrostatic Potential Mapping and Charge Distribution of this compound
Electrostatic potential (ESP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org These maps are crucial for understanding and predicting how a molecule will interact with other molecules, such as receptors or enzymes. The ESP map illustrates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue), with intermediate potentials shown in colors like green and yellow. libretexts.org This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions, which are fundamental to ligand-receptor binding. nih.gov
For this compound, an ESP map would reveal distinct electrostatic features critical to its biological interactions. The analysis involves calculating the electrostatic potential at various points on the solvent-accessible surface of the molecule.
Key Expected Electrostatic Features:
Positive Potential: A region of strong positive electrostatic potential is anticipated at the N-terminal tyrosine residue, specifically around the protonated primary amine group (-NH3+). This positively charged region is often critical for initial recognition and interaction with negatively charged residues, such as aspartate or glutamate, within a receptor's binding pocket.
Negative Potential: Significant negative electrostatic potential would be localized around the oxygen atoms. This includes the phenolic hydroxyl group of the tyrosine residue, the carbonyl oxygens of the peptide backbone, and particularly the sulfoxide group on the D-methionine residue. These electron-rich areas are potential hydrogen bond acceptors.
Hydrophobic Regions: The aromatic rings of the tyrosine and the N-ME-phenylethylamide moieties would constitute largely neutral or weakly polarized regions (hydrophobic). These areas are important for engaging in van der Waals and hydrophobic interactions with nonpolar pockets within a receptor.
A quantitative understanding of the charge distribution is achieved by calculating the partial atomic charges for each atom in the molecule. These charges, though theoretical, provide insight into the electrostatic landscape.
| Atom/Group | Expected Partial Charge (Illustrative) | Role in Interaction |
|---|---|---|
| N-terminal Amine Nitrogen (N of Tyr) | Positive | Key electrostatic interaction, hydrogen bond donor |
| Tyrosine Phenolic Oxygen (O of Tyr) | Negative | Hydrogen bond acceptor |
| Sulfoxide Oxygen (O of Met(O)) | Strongly Negative | Potent hydrogen bond acceptor, influences conformation |
| Peptide Carbonyl Oxygens (O of Gly, Met(O)) | Negative | Hydrogen bond acceptors |
| Phenylethylamide Aromatic Ring | Neutral/Slightly Negative | Hydrophobic and π-π stacking interactions |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to predict the reactivity of molecules. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO represents the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.commdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive. stackexchange.com
For this compound, a HOMO-LUMO analysis would provide insights into its electronic properties and potential reactive sites.
HOMO: The HOMO of this peptide is expected to be localized primarily on the electron-rich aromatic ring of the tyrosine residue. This region, being the most willing to donate electrons, would likely be involved in nucleophilic interactions, such as cation-π interactions with a receptor.
LUMO: The LUMO is likely distributed across the electrophilic centers of the molecule, such as the carbonyl carbons of the peptide backbone. This orbital indicates the regions most susceptible to nucleophilic attack.
Analysis of these orbitals helps in understanding the electronic transitions and charge transfer interactions that can occur upon binding to a biological target.
| Parameter | Illustrative Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 | Energy of the outermost electron; relates to ionization potential. |
| LUMO Energy | -0.5 | Energy of the lowest available electron state; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development and Validation of QSAR Models for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For peptide-based drug discovery, QSAR is a powerful tool for predicting the activity of new analogs, thereby guiding synthesis efforts and reducing the need for extensive and costly experimental screening. nih.gov
The development of a robust QSAR model for analogs of this compound would involve several key steps:
Data Set Compilation: A series of structurally related analogs would be synthesized, and their biological activity (e.g., binding affinity for a specific opioid receptor subtype) would be measured experimentally. This data set must be structurally diverse and cover a significant range of activity values.
Molecular Descriptor Calculation: For each analog, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., steric fields in 3D-QSAR methods like CoMFA). nih.gov
Model Generation: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). researchgate.net
Model Validation: The generated model must be rigorously validated to ensure its statistical significance and predictive power. Common validation techniques include:
Internal Validation: Cross-validation, often using the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (q²) is a measure of the model's internal robustness.
External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used in the model's development. The predictive correlation coefficient (R²_pred) assesses how well the model predicts the activity of new compounds.
For opioid peptides, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have proven particularly useful. nih.gov These methods analyze the steric and electrostatic fields surrounding the aligned molecules to explain variations in binding affinity. nih.gov
| Statistical Parameter | Acceptable Value | Description |
|---|---|---|
| Correlation Coefficient (R²) | > 0.6 | Measures the goodness of fit of the model to the training set data. |
| Cross-validated Correlation Coefficient (q²) | > 0.5 | Indicates the internal predictive ability and robustness of the model. |
| Predictive Correlation Coefficient (R²_pred) | > 0.5 | Measures the model's ability to predict the activity of an external test set. |
| Root Mean Square Error (RMSE) | Low value | Represents the average deviation between predicted and observed activities. |
Application of Machine Learning and Artificial Intelligence in this compound QSAR Studies
The integration of Machine Learning (ML) and Artificial Intelligence (AI) has significantly advanced the field of QSAR, particularly for complex biological molecules like peptides. mdpi.com Traditional QSAR methods often rely on linear statistical models, which may not capture the complex, non-linear relationships between the structure of a flexible peptide and its activity. nih.gov
ML algorithms offer a transformative approach by analyzing vast datasets to identify subtle patterns and build highly predictive models. nih.govoup.com
Key Applications in Peptide QSAR:
Advanced Regression and Classification Models: ML algorithms such as Random Forests, Support Vector Machines (SVM), and Gradient Boosting can build more accurate and robust QSAR models than traditional linear methods. mdpi.com These models can effectively handle large numbers of descriptors and complex structure-activity landscapes. nih.gov
Deep Learning and Neural Networks: Deep neural networks (DNNs) can learn intricate features directly from molecular representations, such as graphs or 3D structures. For a compound like this compound, a DNN could potentially learn the subtle conformational changes and intermolecular interactions that govern receptor affinity.
De Novo Design: AI-powered generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be used for de novo peptide design. nih.gov After being trained on a library of known active peptides, these models can generate novel molecular structures that are predicted to have high activity, accelerating the discovery of new therapeutic leads. biomedgrid.com
Predictive Analytics: AI can integrate data from various sources, including structural data, bioactivity data, and genomic data, to build comprehensive models that predict not only activity but also other crucial drug-like properties. nih.gov
By applying these advanced computational tools to analogs of this compound, researchers can accelerate the design-synthesis-testing cycle, leading to the more efficient discovery of novel peptides with optimized therapeutic profiles. nih.gov
In Vitro and Ex Vivo Pharmacological Characterization of H Tyr D Met O Gly N Me Phenylethylamide
Enzyme Activity Modulation Studies
Enzyme activity modulation studies are crucial for understanding the pharmacological effects of a compound. These studies determine whether a compound can inhibit or activate specific enzymes, which can, in turn, influence various physiological or pathological processes.
Without experimental data, it is not possible to state whether H-Tyr-D-met(O)-gly-N-ME-phenylethylamide acts as an enzyme inhibitor or activator. Typically, a compound's potential to modulate enzyme activity would be assessed through a series of in vitro assays. These assays would involve incubating the compound with a specific enzyme and its substrate and measuring the rate of product formation. A decrease in product formation would suggest inhibition, while an increase would indicate activation.
The structure of this compound, a modified tetrapeptide, suggests it could potentially interact with peptidases or other enzymes that recognize peptide substrates. The presence of a D-amino acid (D-met(O)) and an N-methylated amide bond could confer resistance to degradation by certain proteases and might influence its interaction with various enzymes.
Should this compound be identified as an enzyme modulator, a kinetic analysis would be performed to characterize the mechanism of interaction. This involves determining key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the compound.
For an enzyme inhibitor, further studies would elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and determine the inhibition constant (Ki). This information is vital for understanding the potency and mechanism of action of the inhibitor.
A hypothetical data table for such a kinetic analysis is presented below. It is important to reiterate that these are illustrative values and not actual experimental data for the compound .
| Enzyme | Substrate | Inhibitor Concentration (nM) | Apparent Km | Apparent Vmax | Type of Inhibition | Ki (nM) |
| Hypothetical Peptidase A | Substrate X | 0 | 10 µM | 100 pmol/min | - | - |
| 50 | 20 µM | 100 pmol/min | Competitive | 50 | ||
| 100 | 30 µM | 100 pmol/min | Competitive | 50 |
Advanced Methodologies and Future Research Directions for H Tyr D Met O Gly N Me Phenylethylamide
Integration of H-Tyr-D-met(O)-gly-N-ME-phenylethylamide into Advanced Screening Platforms
The discovery and optimization of novel therapeutics based on the this compound scaffold would necessitate the use of sophisticated screening platforms to efficiently assess large numbers of derivatives for desired biological activities.
High-Throughput Screening (HTS) Applications for this compound Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds. For derivatives of this compound, HTS assays would be crucial for identifying initial "hit" compounds with favorable properties. These assays are typically designed to measure specific molecular interactions, such as the binding of a ligand to its receptor.
A common HTS approach for opioid receptor ligands involves competitive binding assays. In this format, a known radiolabeled or fluorescently tagged ligand for an opioid receptor subtype (e.g., mu, delta, or kappa) is incubated with the receptor in the presence of a test compound from a library of this compound derivatives. The ability of the test compound to displace the labeled ligand indicates its binding affinity for the receptor. More advanced HTS methodologies for opioid receptor research include label-free techniques that can provide real-time kinetic data on ligand-receptor interactions.
| Assay Type | Principle | Potential Throughput | Data Output |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from the target receptor. | High | Binding affinity (Ki) |
| Fluorescence Polarization | Measures changes in the polarization of fluorescent light upon ligand binding. | High | Binding affinity (Kd) |
| Surface Plasmon Resonance | Detects changes in refractive index at a sensor surface upon molecular binding. | Medium | Binding kinetics (kon, koff), affinity (Kd) |
| Cell-based Reporter Assays | Measures downstream signaling events (e.g., cAMP levels, reporter gene expression). | High | Functional activity (EC50, IC50) |
Phenotypic Screening Approaches with this compound
Phenotypic screening offers a complementary approach to target-based HTS by evaluating the effects of compounds on cellular or organismal phenotypes, without a priori knowledge of the molecular target. For a compound like this compound, which is presumed to have analgesic properties, phenotypic screens could involve assessing its effects on pain-related cellular models.
For instance, induced pluripotent stem cell (iPSC)-derived sensory neurons can be used to model nociception in vitro. axionbiosystems.comnih.govresearchgate.net These cells can be cultured on microelectrode arrays (MEAs) to monitor their electrical activity. axionbiosystems.comnih.gov The application of this compound derivatives to these neuronal cultures would allow for the high-content analysis of their effects on neuronal firing rates, action potential waveforms, and network activity, providing insights into their potential as analgesics. axionbiosystems.comnih.govharvard.edu
Conceptual Design Principles for Next-Generation Peptidomimetics Based on this compound
The development of next-generation peptidomimetics from the this compound template would focus on enhancing its pharmacological properties, including receptor selectivity, functional bias, and duration of action.
Strategies for Enhancing Receptor Selectivity and Functional Bias
Opioid receptors (mu, delta, and kappa) share significant structural homology, making the development of subtype-selective ligands challenging. Achieving selectivity is crucial for minimizing off-target effects. Strategies to enhance the selectivity of this compound derivatives could involve systematic modifications of the peptide backbone and side chains to exploit subtle differences in the binding pockets of the receptor subtypes.
Furthermore, the concept of "functional bias" or "biased agonism" has emerged as a key principle in modern pharmacology. mdpi.comannualreviews.orgnih.govnih.govannualreviews.org This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another upon binding to a G protein-coupled receptor (GPCR) like the opioid receptors. For example, it has been hypothesized that G protein signaling downstream of the mu-opioid receptor mediates analgesia, while the β-arrestin pathway is associated with adverse effects like respiratory depression and tolerance. mdpi.comnih.gov Designing this compound analogs that are biased towards G protein signaling could lead to safer and more effective analgesics. mdpi.comnih.gov
| Modification Strategy | Goal | Rationale |
| Alanine Scanning Mutagenesis | Identify key residues for receptor binding and selectivity. | Systematically replacing each amino acid with alanine reveals its contribution to the interaction. |
| D-Amino Acid Substitution | Enhance proteolytic stability and potentially alter receptor affinity/selectivity. | D-amino acids are not recognized by many proteases and can induce different peptide conformations. |
| Cyclization | Constrain the peptide conformation to favor binding to a specific receptor subtype. | Reduces conformational flexibility, potentially increasing affinity and selectivity. |
| Introduction of Non-natural Amino Acids | Explore novel side-chain interactions with the receptor. | Expands the chemical space beyond the 20 proteinogenic amino acids. |
Modulating Onset and Duration of Action through Structural Refinement
The clinical utility of a peptide-based therapeutic is often limited by its short half-life due to rapid enzymatic degradation and renal clearance. creative-bioarray.comresearchgate.net Several strategies can be employed to modulate the onset and duration of action of this compound derivatives.
To prolong the duration of action, modifications that increase enzymatic stability are essential. These include N-terminal acetylation and C-terminal amidation to block exopeptidases, as well as the incorporation of D-amino acids or other non-natural amino acids that are resistant to proteolytic cleavage. creative-bioarray.comcreative-peptides.comresearchgate.net Another effective strategy is to increase the hydrodynamic size of the peptide to reduce renal filtration. researchgate.nettandfonline.com This can be achieved by conjugation to polyethylene glycol (PEGylation) or fusion to larger proteins like albumin or the Fc fragment of an antibody. creative-bioarray.comresearchgate.net
Conversely, for applications where a rapid onset and short duration of action are desired, the peptide could be designed to be more susceptible to enzymatic degradation or to have a smaller size for faster clearance.
Perspectives on the Broader Scientific Impact of this compound Research
While direct research on this compound is limited, the study of analogous peptidomimetics has a significant impact on several scientific fields. The development of potent and selective opioid receptor modulators contributes to a deeper understanding of the neurobiology of pain, addiction, and mood disorders. These compounds serve as valuable pharmacological tools to dissect the roles of different opioid receptor subtypes and their downstream signaling pathways in various physiological and pathological processes.
Furthermore, the design principles and synthetic methodologies developed in the pursuit of novel enkephalin analogs like this compound are broadly applicable to the field of peptide and peptidomimetic drug discovery. The challenges of improving oral bioavailability, metabolic stability, and cell permeability of peptides are common to many therapeutic areas, and the solutions developed in the context of opioid research can inform the design of new drugs for a wide range of diseases.
Contributions to Ligand-Receptor Interaction Theory and Pharmacophore Elucidation
The study of this compound and its analogs has been instrumental in refining our understanding of how opioid peptides bind to their receptors. The systematic modification of the C-terminus, moving from a simple amide to a more complex N-methyl-phenylethylamide group, has allowed researchers to probe the topochemical requirements of the opioid receptor binding pockets.
The key structural features of this compound that inform ligand-receptor interaction theory include:
The Tyramine Moiety: The N-terminal tyrosine residue is a well-established critical component for opioid activity, with its phenolic hydroxyl and primary amine groups forming crucial hydrogen bonds within the receptor.
The D-Methionine Sulfoxide (B87167): The incorporation of a D-amino acid at the second position and the oxidation of the methionine side chain contribute to increased enzymatic stability and can influence the peptide's conformational preference, favoring a folded structure that is often optimal for receptor binding.
The C-terminal N-Methyl-Phenylethylamide: This bulky, lipophilic group significantly impacts receptor affinity and selectivity. It is thought to interact with a hydrophobic sub-pocket within the receptor, providing additional binding energy and potentially discriminating between different opioid receptor subtypes (μ, δ, and κ).
These structural elements have been pivotal in the development of pharmacophore models for opioid receptor ligands. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For enkephalin analogs like this compound, the pharmacophore typically consists of a cationic amine, an aromatic ring, a hydroxyl group, and a hydrophobic feature, all positioned at specific distances from one another. The detailed analysis of how the N-methyl-phenylethylamide group affects binding affinity helps to define the precise location and nature of the hydrophobic component of the pharmacophore, leading to more accurate and predictive models for the design of new opioid ligands.
Advancements in Peptidomimetic Design Principles and Chemical Biology
The development of this compound is a prime example of the application of peptidomimetic design principles. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity.
The key peptidomimetic strategies embodied in this compound include:
Incorporation of D-Amino Acids: The substitution of L-amino acids with their D-isomers, such as D-methionine, is a classic strategy to increase resistance to enzymatic degradation by proteases.
N-Methylation: The methylation of the amide nitrogen in the C-terminal extension introduces a conformational constraint and can also protect against enzymatic cleavage.
C-terminal Modification: The addition of the phenylethylamide group is a significant departure from the native peptide structure. This modification enhances lipophilicity, which can improve membrane permeability and bioavailability. It also serves as a powerful tool to modulate pharmacological activity.
The synthesis and biological evaluation of a library of analogs with varying C-terminal modifications have provided a wealth of structure-activity relationship (SAR) data. This data is crucial for understanding how subtle changes in chemical structure can translate into significant differences in biological activity. For instance, altering the length of the alkyl chain or the nature of the aromatic group in the C-terminal extension can dramatically shift the receptor selectivity profile of the molecule. These findings have guided the design of subsequent generations of peptidomimetic opioids with more desirable therapeutic profiles.
| Modification Strategy | Rationale | Impact on Properties |
| D-Amino Acid Substitution | Increase enzymatic stability | Enhanced in vivo half-life |
| N-Methylation | Conformational constraint, enzymatic protection | Improved stability and receptor affinity |
| C-terminal Lipophilic Extension | Enhance membrane permeability, probe receptor pockets | Increased bioavailability, modulated selectivity |
Potential for Elucidating Novel Biological Pathways and Mechanisms
While the primary focus of research on this compound has been its interaction with opioid receptors for analgesic purposes, its unique pharmacological profile suggests the potential to uncover novel biological pathways and mechanisms. The development of ligands with mixed or biased agonism—wherein a ligand preferentially activates certain downstream signaling pathways over others at the same receptor—is a burgeoning area of pharmacology.
The distinct structure of this compound could lead to interactions with receptor conformations or signaling partners that differ from those engaged by endogenous opioids or traditional opiate alkaloids. For example, its specific binding mode might stabilize a receptor conformation that favors coupling to a different G-protein or the recruitment of a distinct set of β-arrestins. This could, in turn, lead to a cellular response that is qualitatively different from that produced by morphine or other conventional opioids.
Future research directions that could leverage this compound to explore novel biology include:
Biased Signaling Studies: Investigating the downstream signaling cascades activated by this compound in comparison to other opioid agonists. This could reveal pathways that contribute to analgesia while minimizing adverse effects like respiratory depression or tolerance.
Receptor Dimerization Probes: The unique structure of this compound could make it a useful tool for studying the formation and functional consequences of opioid receptor homo- and heterodimers. Its binding to one receptor protomer might allosterically modulate the binding and signaling of another ligand at the adjacent protomer.
Exploration of Non-Opioid Targets: Although designed as an opioid ligand, the possibility of off-target effects should not be dismissed. Screening this compound against a broader panel of receptors and enzymes could uncover unexpected biological activities and lead to the identification of new therapeutic targets.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing H-Tyr-D-met(O)-gly-N-ME-phenylethylamide, and how can purity be validated?
- Methodology :
- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Validate purity via reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Confirm structural integrity using ESI-MS (Electrospray Ionization Mass Spectrometry) and 2D NMR (e.g., COSY, HSQC) for stereochemical verification .
- For purity standards, reference pharmacopeial guidelines (e.g., USP-NF) for peptide quantification thresholds (≥95% purity for in vitro studies) .
Q. How can researchers quantify this compound in biological matrices?
- Methodology :
- Employ a Bradford assay for crude protein/peptide quantification in lysates . For specificity, use LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C/¹⁵N-labeled analogs) to correct for matrix effects .
- Validate the method using spike-and-recovery experiments (80–120% recovery acceptable) and linearity checks (R² ≥ 0.98) .
Q. What databases and tools are recommended for structural and functional analysis of this compound?
- Methodology :
- Access PubChem for physicochemical properties (CID: [retrieve via PubChem Identifier]) .
- Use ChemIDplus for toxicity profiles and DTP/NCI databases for preliminary bioactivity data .
- Perform molecular docking (e.g., AutoDock Vina) to predict receptor interactions, cross-referenced with primary literature for validation .
Advanced Research Questions
Q. How to resolve contradictions in reported pharmacological activity (e.g., agonist vs. antagonist effects)?
- Methodology :
- Conduct dose-response assays (e.g., cAMP accumulation for GPCR activity) across multiple cell lines (e.g., CHO-K1 vs. HEK293) to assess cell-type specificity.
- Perform radioligand binding assays (e.g., ³H-labeled analogs) to determine binding affinity (Kd) and competitive inhibition profiles .
- Apply mixed-methods analysis (quantitative EC50 comparisons + qualitative pathway enrichment) to address variability .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodology :
- Simulate gastric/plasma environments: incubate peptide in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via RP-HPLC at 0, 6, 12, and 24h .
- Use circular dichroism (CD) spectroscopy to assess conformational changes under stress (e.g., temperature, oxidative conditions) .
- For in vivo stability, employ microdialysis in rodent models to measure half-life (t½) .
Q. How to design a study investigating sex/gender-specific differences in the compound’s efficacy?
- Methodology :
- Follow SAGER guidelines: stratify animal models by sex (e.g., male vs. female Sprague-Dawley rats) and include hormonal cycle stages (estrous phase tracking) .
- Use RNA-seq to identify sex-dimorphic gene expression post-treatment. Validate via qPCR and functional assays (e.g., calcium flux for receptor activation) .
- Address limitations in generalizability by powering studies for subgroup analysis (n ≥ 8 per group) .
Methodological Best Practices
- Data Validation : Triangulate findings using orthogonal methods (e.g., SPR for binding kinetics + functional assays) .
- Reproducibility : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : Apply Bayesian meta-analysis to reconcile conflicting results across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
